PROTAC FKBP Degrader-3

説明

PROTAC FKBP Degrader-3 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of FK506-binding protein (FKBP). This compound is part of a novel class of small molecules that leverage the ubiquitin-proteasome system to selectively degrade target proteins. By bringing the target protein and an E3 ubiquitin ligase into close proximity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of FKBP, thereby modulating its levels within the cell .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC FKBP Degrader-3 involves the conjugation of a ligand for FKBP to a ligand for an E3 ubiquitin ligase via a linker. The synthetic route typically includes:

Synthesis of the FKBP ligand: This involves the preparation of a small molecule that specifically binds to FKBP.

Synthesis of the E3 ligase ligand: This involves the preparation of a small molecule that binds to the E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).

Linker attachment: The two ligands are connected via a linker, which is often a polyethylene glycol (PEG) chain or an alkyl chain.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and characterization .

Types of Reactions:

Ubiquitination: this compound induces the ubiquitination of FKBP by facilitating its interaction with an E3 ubiquitin ligase.

Proteasomal Degradation: The ubiquitinated FKBP is recognized and degraded by the proteasome.

Common Reagents and Conditions:

Reagents: Ligands for FKBP and E3 ubiquitin ligase, linkers, solvents (e.g., dimethyl sulfoxide), and catalysts.

Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the ligands and linker.

Major Products:

Ubiquitinated FKBP: The primary product of the ubiquitination reaction.

Degraded FKBP fragments: Resulting from proteasomal degradation.

科学的研究の応用

Cancer Research

PROTAC FKBP Degrader-3 has shown promise in targeting oncogenic proteins in various cancer types. For instance, studies have demonstrated its ability to degrade proteins associated with tumor growth and survival pathways, such as BRD4 and CDK9. By selectively degrading these proteins, researchers aim to inhibit cancer cell proliferation and induce apoptosis .

Treatment of Iron Overload Diseases

Recent studies indicate that PROTAC-mediated degradation of FKBP12 can upregulate hepcidin expression, presenting a novel approach for treating iron overload diseases. This method avoids immunosuppressive effects typically associated with other treatments, positioning this compound as a safer alternative .

Modulation of BMP Signaling

FKBP12 is known to inhibit bone morphogenetic protein (BMP) signaling. By degrading FKBP12 through PROTAC mechanisms, researchers can enhance BMP signaling pathways, which may have therapeutic implications for conditions like idiopathic pulmonary arterial hypertension and cancer metastasis .

Data Table: Efficacy of this compound

Challenges and Future Directions

While this compound shows significant potential, challenges remain:

- Selectivity : Ensuring that PROTACs selectively degrade target proteins without affecting others is crucial for minimizing off-target effects.

- Hook Effect : At high concentrations, PROTACs may exhibit reduced efficacy due to saturation of binding sites, complicating dosing regimens .

Future research aims to expand the repertoire of E3 ligases utilized in PROTAC design, potentially increasing the scope of targetable proteins and enhancing therapeutic applications across various diseases.

作用機序

PROTAC FKBP Degrader-3 exerts its effects by hijacking the ubiquitin-proteasome system. The compound binds to FKBP and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This proximity induces the ubiquitination of FKBP, marking it for degradation by the proteasome. The degradation of FKBP leads to the modulation of its cellular functions and pathways .

類似化合物との比較

- PROTAC FKBP Degrader-1

- PROTAC FKBP Degrader-2

- PROTAC VHL Degrader-1

Comparison: PROTAC FKBP Degrader-3 is unique in its high specificity and potency for FKBP degradation. Compared to other similar compounds, it demonstrates enhanced efficacy in promoting FKBP ubiquitination and degradation. Additionally, its optimized linker design contributes to improved pharmacokinetic properties and cellular permeability .

生物活性

Proteolysis-targeting chimeras (PROTACs) represent a novel approach in targeted protein degradation, utilizing bifunctional molecules to induce the ubiquitination and subsequent degradation of specific proteins. PROTAC FKBP Degrader-3 is a significant compound in this class, specifically designed to target FKBP proteins through the recruitment of the Von Hippel–Lindau (VHL) E3 ligase. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various studies, and implications for therapeutic applications.

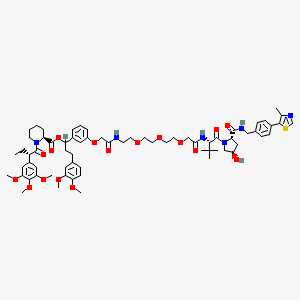

Structure and Composition

This compound comprises three primary components:

- FKBP Ligand Binding Group : This segment binds specifically to FKBP proteins.

- Linker : A flexible linker that connects the FKBP ligand to the VHL ligand.

- VHL Binding Group : This component recruits the VHL E3 ligase, facilitating ubiquitination of the target protein.

The molecular formula for this compound is , with a molecular weight of 1295.54 g/mol .

The mechanism by which this compound operates involves several key steps:

- Binding : The FKBP ligand binds to the target protein (FKBP).

- Recruitment : The VHL ligand recruits the VHL E3 ligase to the complex.

- Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.

- Degradation : The polyubiquitinated protein is recognized by the proteasome, leading to its degradation.

This process effectively reduces the levels of specific proteins within cells, offering a potential therapeutic strategy for diseases characterized by dysregulated protein levels.

In Vitro Studies

In vitro experiments have demonstrated that treatment with this compound leads to a significant increase in polyubiquitination of EGFP-FKBP within one hour at a concentration of 250 nM. Notably, only one background lysine residue (Lys158) was found to be ubiquitylated, indicating specificity in the degradation process .

Case Study: Hepcidin Regulation

A relevant case study involves using PROTAC-mediated degradation to enhance hepcidin expression without immunosuppressive effects. In hepatocellular carcinoma (HCC) cell lines, PROTACs effectively induced FKBP12 degradation, comparable to traditional FKBP binding agents like FK506 and Rapamycin, but without their side effects. This study highlights the potential of PROTACs in therapeutic applications targeting iron regulation in liver diseases .

Comparative Analysis with Other PROTACs

The efficacy of this compound can be compared with other established PROTACs targeting different proteins:

| Compound | Target Protein | E3 Ligase | Efficacy (DC50) | Clinical Phase |

|---|---|---|---|---|

| This compound | FKBP12 | VHL | 250 nM | Preclinical |

| CC-220 | IKZF1/3 | CRBN | 0.5 nM | Phase II |

| ARV-825 | BRD4 | CRBN | 19 nM | Phase I |

This table illustrates that while this compound shows promising activity, other compounds may exhibit superior potency against their respective targets .

Future Directions and Implications

The development of PROTACs like FKBP Degrader-3 opens new avenues for drug discovery and therapeutic interventions, particularly in oncology and metabolic diseases. Ongoing research aims to refine these compounds for improved selectivity and reduced off-target effects by exploring various E3 ligases beyond VHL and CRBN .

特性

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H90N6O17S/c1-11-51(48-35-57(84-8)61(86-10)58(36-48)85-9)65(79)73-27-13-12-17-52(73)67(81)91-54(24-20-44-21-25-55(82-6)56(33-44)83-7)47-15-14-16-50(34-47)90-41-59(76)69-26-28-87-29-30-88-31-32-89-40-60(77)72-63(68(3,4)5)66(80)74-39-49(75)37-53(74)64(78)70-38-45-18-22-46(23-19-45)62-43(2)71-42-92-62/h14-16,18-19,21-23,25,33-36,42,49,51-54,63,75H,11-13,17,20,24,26-32,37-41H2,1-10H3,(H,69,76)(H,70,78)(H,72,77)/t49-,51+,52+,53+,54?,63-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQROXFLIRBPGZ-DCXOQVPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H90N6O17S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1295.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。